A Comprehensive Technical Guide to Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 155705-86-5) for Advanced Research Applications
A Comprehensive Technical Guide to Methyl 2-hydroxy-2-(pyridin-3-yl)acetate (CAS 155705-86-5) for Advanced Research Applications
Abstract
This technical guide provides an in-depth analysis of Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, CAS 155705-86-5, a heterocyclic α-hydroxy ester of significant interest to researchers in medicinal chemistry and synthetic organic chemistry. The document delineates its fundamental physicochemical properties, provides detailed protocols for its analytical characterization, and proposes a representative synthetic pathway. The core of this guide focuses on the compound's strategic application as a versatile chiral building block, leveraging the unique electronic and steric properties of its pyridinyl and α-hydroxy ester motifs. We explore its potential in the synthesis of complex molecular architectures and its relevance in drug discovery programs. Safety protocols and future research perspectives are also discussed, offering a comprehensive resource for scientists and drug development professionals.
Introduction: A Heterocyclic Scaffold of Strategic Importance
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is a bifunctional organic molecule that occupies a strategic position at the intersection of two critically important chemical classes: pyridine derivatives and α-hydroxy acids (AHAs). The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in hydrogen bonding, act as a bioisostere for a phenyl ring with improved solubility, and coordinate to metal centers in enzymes.[1][2] Concurrently, the α-hydroxy ester moiety is a versatile functional group, prevalent in natural products and pharmaceuticals, that provides a chiral center and serves as a handle for a wide array of chemical transformations.[3][4][5]
The combination of these two motifs in a single, relatively simple molecule makes Methyl 2-hydroxy-2-(pyridin-3-yl)acetate a valuable starting material for the synthesis of novel compound libraries. Its structure offers multiple points for diversification, enabling chemists to explore chemical space efficiently in the pursuit of new therapeutic agents. This guide serves as a senior-level resource, elucidating the technical nuances of this compound to empower its effective utilization in research and development.
Physicochemical and Structural Properties
The unambiguous identification of a chemical entity begins with a thorough understanding of its fundamental properties. Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is commercially available, typically as an oil.[6]
| Property | Value | Source(s) |
| CAS Number | 155705-86-5 | [6][7][8] |
| Molecular Formula | C₈H₉NO₃ | [6][7] |
| Molecular Weight | 167.16 g/mol | [7][9] |
| IUPAC Name | methyl 2-hydroxy-2-(pyridin-3-yl)acetate | [9] |
| Synonyms | methyl hydroxy(3-pyridinyl)acetate | [6] |
| Appearance | Oil | [6] |
| Purity | Typically ≥95% | [6][9] |
| SMILES | COC(=O)C(C1=CC=CN=C1)O | [8][9] |
| InChI Key | LFLUTXLJWJEMOQ-UHFFFAOYSA-N | [6] |
Analytical Characterization: A Self-Validating Framework
For any research application, rigorous analytical confirmation of the starting material's identity and purity is paramount. The following section outlines the expected spectroscopic signatures for Methyl 2-hydroxy-2-(pyridin-3-yl)acetate, providing a baseline for quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of organic molecules. The expected spectra for this compound are highly informative.[10]
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¹H NMR: The proton NMR spectrum should display distinct signals for each unique proton environment. The pyridine ring will exhibit complex multiplets in the aromatic region (typically δ 7.0-8.7 ppm). The methine proton (CH-OH) is expected to appear as a singlet or a narrowly split multiplet. A sharp singlet around δ 3.7-3.8 ppm corresponds to the methyl ester (-OCH₃) protons. The hydroxyl proton (-OH) will present as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent; its identity can be confirmed by its disappearance upon a D₂O shake.[11]
-
¹³C NMR: The carbon spectrum will show eight distinct signals. The ester carbonyl carbon (C=O) will be the most downfield signal, typically > δ 170 ppm. The carbons of the pyridine ring will appear in the aromatic region (δ 120-150 ppm). The methine carbon (CH-OH) and the methyl ester carbon (-OCH₃) will be found in the aliphatic region, typically around δ 70 ppm and δ 52 ppm, respectively.[12]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
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A strong, broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[11]
-
A sharp, intense absorption peak around 1730-1750 cm⁻¹ corresponds to the C=O stretching of the saturated ester.
-
C-O stretching vibrations for the ester and alcohol will be visible in the 1000-1300 cm⁻¹ region.
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C=N and C=C stretching vibrations from the pyridine ring are expected in the 1400-1600 cm⁻¹ range.[13]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and composition.
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In an electrospray ionization (ESI) mass spectrum, the primary observable ion would be the protonated molecule [M+H]⁺ at an m/z value of approximately 168.06.[14] The exact mass can be used to confirm the elemental composition.
| Spectroscopic Data | Expected Signature |
| ¹H NMR | δ 8.5-8.7 (m, 2H, pyridine), δ 7.3-7.8 (m, 2H, pyridine), δ 5.1 (s, 1H, CH-OH), δ 3.7 (s, 3H, OCH₃), broad s (1H, OH) |
| ¹³C NMR | δ >170 (C=O), δ 120-150 (5C, pyridine), δ ~70 (CH-OH), δ ~52 (OCH₃) |
| IR (cm⁻¹) | 3200-3500 (broad, O-H), 1730-1750 (strong, C=O), 1000-1300 (C-O), 1400-1600 (C=C, C=N) |
| MS (ESI+) | m/z ≈ 168.06 ([M+H]⁺) |
Synthesis and Purification
While Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is commercially available, understanding its synthesis is crucial for developing derivatives or scaling up production. A logical and robust approach involves the reduction of the corresponding α-keto ester, Methyl 2-oxo-2-(pyridin-3-yl)acetate. This method is advantageous as the precursor is readily accessible and the reduction is typically high-yielding.
Workflow: Synthesis via Reduction
Caption: A representative workflow for the synthesis of the title compound.
Representative Experimental Protocol
Causality: Sodium borohydride (NaBH₄) is selected as the reducing agent due to its mild nature and high selectivity for ketones over esters, preventing over-reduction. Methanol is an ideal solvent as it is protic, which facilitates the reduction, and readily dissolves both the substrate and the reagent.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add Methyl 2-oxo-2-(pyridin-3-yl)acetate (1.0 equiv) dissolved in anhydrous methanol (0.1 M concentration).
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.1 equiv) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly. The portion-wise addition controls the reaction rate and prevents potential side reactions.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup (Quenching): Cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the excess NaBH₄. This step is crucial for safety and to neutralize the borate species formed.
-
Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate (3x volumes). The organic layers are combined.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product is then purified by flash column chromatography on silica gel to yield the pure oil.
-
Validation: The structure and purity of the final product must be confirmed using the analytical methods described in Section 3.0.
Core Applications in Drug Discovery and Chemical Synthesis
The true value of this molecule lies in its utility as a scaffold for creating more complex and potentially bioactive compounds.
A Versatile Chiral Synthon
The molecule possesses a racemic chiral center at the α-carbon. This center can be a foundation for stereoselective synthesis. Furthermore, the hydroxyl and ester groups are prime handles for derivatization:
-
O-Alkylation/Acylation: The hydroxyl group can be readily alkylated or acylated to introduce a variety of substituents, modulating properties like lipophilicity and metabolic stability.
-
Oxidation: Oxidation of the secondary alcohol to a ketone provides access to the α-keto ester precursor, allowing for different synthetic transformations.
-
Hydrolysis and Amidation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amides, a key linkage in many pharmaceuticals.
Leveraging the Pyridine-3-yl Moiety
The 3-pyridyl (or meta-pyridyl) substituent is a key pharmacophore. Unlike the 2- or 4-pyridyl isomers, it is a weaker coordinator to metals and primarily acts as a hydrogen bond acceptor and a polar aromatic system. Its presence can significantly enhance aqueous solubility and provide specific vectoral interactions within a biological target's binding site. Many modern drugs incorporate this moiety to optimize their pharmacokinetic and pharmacodynamic profiles.[2]
Caption: Diversification potential of the title compound scaffold.
Safety, Handling, and Storage
Proper handling is essential for laboratory safety and maintaining the integrity of the compound.
-
Hazard Statements: According to its GHS classification, the compound is harmful if swallowed (H302), causes skin irritation (H315), and causes serious eye irritation (H319).[6]
-
Pictogram: GHS07 (Exclamation Mark).[6]
-
Personal Protective Equipment (PPE): Always handle this chemical wearing appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin, eyes, and clothing.
-
Storage: The compound should be stored under refrigerated conditions as recommended by suppliers.[6] Keep the container tightly sealed to prevent moisture absorption and degradation.
Future Perspectives
Methyl 2-hydroxy-2-(pyridin-3-yl)acetate is more than a simple catalogue chemical; it is a launchpad for innovation. Future research efforts could productively focus on several key areas:
-
Asymmetric Synthesis: Development of efficient, enantioselective synthetic routes to access the (R)- and (S)-enantiomers would be of immense value, as biological activity is often stereospecific. This could involve asymmetric reduction of the parent ketone or kinetic resolution.[15][16]
-
Library Synthesis and Screening: Its utility as a building block for creating focused libraries of novel pyridinyl compounds for high-throughput screening against various disease targets (e.g., kinases, GPCRs, ion channels) remains a promising avenue.
-
Bioactivity Profiling: Although primarily sold as a building block, the compound itself could be profiled for inherent biological activity, particularly in areas where AHAs and pyridine derivatives have shown promise, such as dermatology or oncology.[1][5]
References
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ResearchGate. (n.d.). Synthesis of (S)-MA and (R)-MA from (R,S)-methyl mandelate. [Image]. Retrieved from ResearchGate. [Link]
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MDPI. (2023). Synthesis of Pyridin-1(2H)-ylacrylates and the Effects of Different Functional Groups on Their Fluorescence. Molecules, 28(18), 6549. [Link]
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Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 856419. [Link]
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Taylor & Francis Online. (n.d.). Alpha hydroxy acid – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]
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St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]
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Reich, H. (2020). NMR Spectroscopy. University of Wisconsin-Madison. Retrieved from Organic Chemistry Data. [Link]
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ResearchGate. (n.d.). Pharmaceutical compounds with α‐hydroxy esters. Retrieved from ResearchGate. [Link]
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Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142. [Link]
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Royal Society of Chemistry. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12, 17261-17278. [Link]
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Skin Therapy Letter. (1998). Current Review of the Alpha-hydroxy Acids. Retrieved from Skin Therapy Letter. [Link]
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